molecular formula C21H25FN2OS B255899 4-fluoro-N-[3-(1-piperidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide

4-fluoro-N-[3-(1-piperidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide

Cat. No. B255899
M. Wt: 372.5 g/mol
InChI Key: YQHCTLBIEIKPSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-[3-(1-piperidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has been developed as a potential treatment for various types of cancer and autoimmune diseases.

Mechanism of Action

4-fluoro-N-[3-(1-piperidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide targets several protein kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell-specific kinase (TSK). These kinases play a role in the activation and proliferation of cancer cells and immune cells. By inhibiting these kinases, 4-fluoro-N-[3-(1-piperidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide can prevent the growth and spread of cancer cells and reduce the activity of immune cells that contribute to autoimmune diseases.
Biochemical and Physiological Effects
4-fluoro-N-[3-(1-piperidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide has been shown to have several biochemical and physiological effects. It can inhibit the proliferation and survival of cancer cells, induce apoptosis (programmed cell death), and reduce the activity of immune cells. 4-fluoro-N-[3-(1-piperidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide has also been shown to reduce inflammation and improve the symptoms of autoimmune diseases in preclinical models.

Advantages and Limitations for Lab Experiments

4-fluoro-N-[3-(1-piperidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and selectivity for its target kinases, making it a useful tool for studying the role of these kinases in disease. However, 4-fluoro-N-[3-(1-piperidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide also has some limitations. It has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent. It also has some off-target effects that may affect the interpretation of experimental results.

Future Directions

For research include the development of 4-fluoro-N-[3-(1-piperidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide as a therapeutic agent, the identification of new targets, and the exploration of other potential applications.

Synthesis Methods

The synthesis of 4-fluoro-N-[3-(1-piperidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide involves several steps, including the formation of a benzothiophene intermediate, followed by a coupling reaction with piperidine and a final amide formation step. The final product is obtained through purification and isolation techniques. The synthesis of 4-fluoro-N-[3-(1-piperidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide has been optimized to improve the yield and purity of the compound, making it suitable for use in scientific research.

Scientific Research Applications

4-fluoro-N-[3-(1-piperidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide has been extensively studied for its potential use in the treatment of cancer and autoimmune diseases. It has been shown to inhibit the activity of several protein kinases that play a role in the development and progression of these diseases. 4-fluoro-N-[3-(1-piperidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide has been tested in preclinical models of lymphoma, leukemia, and multiple myeloma, with promising results. It has also been studied for its potential use in the treatment of rheumatoid arthritis and lupus.

properties

Product Name

4-fluoro-N-[3-(1-piperidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide

Molecular Formula

C21H25FN2OS

Molecular Weight

372.5 g/mol

IUPAC Name

4-fluoro-N-[3-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide

InChI

InChI=1S/C21H25FN2OS/c22-16-10-8-15(9-11-16)20(25)23-21-18(14-24-12-4-1-5-13-24)17-6-2-3-7-19(17)26-21/h8-11H,1-7,12-14H2,(H,23,25)

InChI Key

YQHCTLBIEIKPSC-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2=C(SC3=C2CCCC3)NC(=O)C4=CC=C(C=C4)F

Canonical SMILES

C1CCN(CC1)CC2=C(SC3=C2CCCC3)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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